Product packaging for Ethyl benzenesulfonate(Cat. No.:CAS No. 515-46-8)

Ethyl benzenesulfonate

Cat. No.: B028296
CAS No.: 515-46-8
M. Wt: 186.23 g/mol
InChI Key: XDRMBCMMABGNMM-UHFFFAOYSA-N
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Description

Contextualization within Organosulfur Chemistry

Organosulfur chemistry is a field that studies the properties and synthesis of compounds containing carbon-sulfur bonds. wikipedia.org Within this extensive class, sulfonic acids and their derivatives are of paramount importance. wikipedia.orgwikipedia.org Ethyl benzenesulfonate (B1194179) is specifically an ester of benzenesulfonic acid, the simplest aromatic sulfonic acid. wikipedia.orgwikipedia.org

Sulfonates, which include salts and esters of sulfonic acids, are characterized by the functional group R-SO₃⁻. wikipedia.org Sulfonic acid esters like ethyl benzenesulfonate are formed from a sulfonic acid and an alcohol. wikipedia.org A common laboratory synthesis involves the reaction of a sulfonyl chloride (e.g., benzenesulfonyl chloride) with an alcohol (e.g., ethanol) in the presence of a base. wikipedia.orgperiodicchemistry.com These esters are integral to organosulfur chemistry due to their stability and their role as versatile intermediates in a wide array of chemical transformations. wikipedia.orgoup.com

Significance of Sulfonate Esters in Contemporary Chemical Science

The significance of sulfonate esters in modern organic chemistry is largely attributed to the fact that the sulfonate group is an excellent leaving group. wikipedia.orgeurjchem.com A leaving group is an atom or group of atoms that detaches from a molecule during a chemical reaction. The stability of the resulting sulfonate anion, which is the conjugate base of a strong acid, makes its departure from a molecule energetically favorable. wikipedia.org

This characteristic is particularly exploited in nucleophilic substitution and elimination reactions. periodicchemistry.comeurjchem.com For instance, alcohols have hydroxyl (-OH) groups that are poor leaving groups. periodicchemistry.com By converting an alcohol into a sulfonate ester (such as a tosylate, mesylate, or in this case, a benzenesulfonate), its reactivity is dramatically enhanced, becoming comparable to that of an alkyl halide. periodicchemistry.com This conversion allows chemists to perform subsequent reactions with a wide variety of nucleophiles under milder conditions. periodicchemistry.comyoutube.com Consequently, sulfonate esters serve as crucial intermediates and are implicated in many synthetic transformations, including reduction, substitution, and transition-metal-catalyzed reactions. eurjchem.com Their stability also allows them to be used as protecting groups in complex syntheses. eurjchem.com

Overview of Key Research Areas Pertaining to this compound

Research involving this compound is focused on several key areas, leveraging its distinct chemical properties.

Genotoxicity Testing: One of the most prominent research applications for this compound is in the field of genotoxicity. smolecule.comchemicalbook.com It is recognized as a potential genotoxic impurity (PGI) in pharmaceutical substances. chemicalbook.comresearchgate.net Genotoxic compounds can damage genetic material (DNA), which may lead to mutations. smolecule.com this compound is used as a model compound and a reference standard in the development of highly sensitive analytical methods, such as LC-MS/MS, to detect and quantify trace amounts of such impurities in active pharmaceutical ingredients (APIs). researchgate.netwaters.com Its known ability to cause genetic damage in both bacterial and mammalian cell systems makes it a critical tool for assessing the potential hazards of new drugs and environmental chemicals. smolecule.comchemicalbook.com

Ethylating Agent in Organic Synthesis: As a sulfonate ester, this compound acts as an effective ethylating agent. nih.gov This means it can be used to introduce an ethyl group (-CH₂CH₃) onto a nucleophilic substrate, such as an amine or alcohol. This reactivity is fundamental in synthetic organic chemistry for building more complex molecular architectures. solubilityofthings.com It serves as a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. smolecule.comsolubilityofthings.com

Polymer and Materials Science: this compound is also utilized in polymer chemistry. smolecule.com Specifically, it can be involved in the synthesis of sulfonated polymers, which are important materials for applications like ion-exchange membranes and surfactants. smolecule.com Related compounds, such as ethyl p-toluenesulfonate, are used as plasticizers for materials like cellulose (B213188) acetate. nih.gov

Table 2: Summary of Key Research Findings for this compound
Research AreaKey Findings & ApplicationsSource(s)
Genotoxicity Used as a model genotoxic compound and reference standard for developing analytical methods (e.g., HPLC, LC-MS/MS) to detect impurities in pharmaceuticals. smolecule.comchemicalbook.comresearchgate.netwaters.com
Organic Synthesis Acts as a versatile ethylating agent and a chemical intermediate for synthesizing pharmaceuticals and agrochemicals through nucleophilic substitution reactions. smolecule.comnih.govsolubilityofthings.com
Analytical Chemistry Employed as a standard in HPLC and UPLC methods for the quality control and monitoring of potential genotoxic impurities in drug substances like Amlodipine Besylate. waters.comresearchgate.netgoogle.com
Polymer Chemistry Serves as an intermediate in the creation of sulfonated polymers used in membranes and as a plasticizer. smolecule.comnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10O3S B028296 Ethyl benzenesulfonate CAS No. 515-46-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl benzenesulfonate
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InChI

InChI=1S/C8H10O3S/c1-2-11-12(9,10)8-6-4-3-5-7-8/h3-7H,2H2,1H3
Source PubChem
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InChI Key

XDRMBCMMABGNMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOS(=O)(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C8H10O3S
Source PubChem
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DSSTOX Substance ID

DTXSID7075428
Record name Benzenesulfonic acid, ethyl ester
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Molecular Weight

186.23 g/mol
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CAS No.

515-46-8
Record name Ethyl benzenesulfonate
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Advanced Synthetic Methodologies for Ethyl Benzenesulfonate and Derivatives

Sulfonation-Esterification Cascade Reactions

Cascade reactions offer an efficient route to ethyl benzenesulfonate (B1194179) by performing multiple transformations in a single pot, which can save time, resources, and reduce waste. This approach typically involves the initial sulfonation of an aromatic precursor followed by in-situ esterification.

The foundational step in this cascade is the sulfonation of ethylbenzene (B125841). This is a classic electrophilic aromatic substitution reaction where a hydrogen atom on the ethylbenzene ring is replaced by a sulfonic acid group (-SO₃H). wikipedia.org The active electrophile in this process is typically sulfur trioxide (SO₃) or its protonated form, HSO₃⁺. masterorganicchemistry.comchemistrysteps.com Fuming sulfuric acid (oleum), a solution of SO₃ in concentrated sulfuric acid, is a common sulfonating agent used to drive the reaction. chemistrysteps.comlibretexts.org

The mechanism proceeds via the attack of the electron-rich aromatic ring of ethylbenzene on the electrophilic sulfur trioxide. libretexts.orgyoutube.com This rate-determining step forms a carbocation intermediate, often referred to as a sigma complex or arenium ion. A weak base, such as the bisulfate ion (HSO₄⁻), then deprotonates the carbocation, restoring aromaticity and yielding the p-ethylbenzenesulfonic acid as the major product due to the directing effects of the ethyl group. masterorganicchemistry.com The reaction is reversible, and desulfonation can occur in dilute hot aqueous acid. wikipedia.orgchemistrysteps.com

Following the formation of benzenesulfonic acid (or its ethyl-substituted derivative), the subsequent esterification with ethanol yields ethyl benzenesulfonate. Benzenesulfonic acid itself can act as a strong acid catalyst for this reaction. revistadechimie.rowikipedia.org The mechanism of this acid-catalyzed esterification can be complex, with computational studies suggesting that both Sₙ1 and Sₙ2 pathways can be viable, depending on the conditions. unizar.es

In one possible pathway, the alcohol (ethanol) is protonated by the strong sulfonic acid. The resulting protonated alcohol can then be attacked by the sulfonate anion in an Sₙ2-type reaction to form the ester. unizar.esenovatia.com Alternatively, an Sₙ1-type mechanism involving the formation of a sulfonylium cation intermediate has also been proposed. unizar.es A critical factor for successful esterification is the removal of water, as its presence can shift the equilibrium back towards the starting materials through hydrolysis. enovatia.comresearchgate.net

The efficiency and selectivity of the sulfonation-esterification cascade are governed by several critical parameters. Optimization of these variables is essential for maximizing the yield of this compound while minimizing byproduct formation.

For the initial sulfonation step, key parameters include:

Temperature : The reaction is exothermic, and controlling the temperature is crucial to prevent side reactions, such as the formation of disulfonated products or sulfones. researchgate.netresearchgate.net

Concentration of Sulfonating Agent : The use of concentrated or fuming sulfuric acid is necessary to provide a high concentration of the SO₃ electrophile and drive the reaction forward. wikipedia.orgchemistrysteps.com

Reaction Time : Sufficient time is needed for the reaction to reach completion, but prolonged reaction times at high temperatures can lead to byproduct formation. orgsyn.org

For the subsequent esterification step, critical factors include:

Water Content : The reaction is highly sensitive to the presence of water, which promotes the reverse hydrolysis reaction. Anhydrous conditions or the continuous removal of water are required for high yields. enovatia.comresearchgate.net

Reactant Ratio : An excess of either ethanol or benzenesulfonic acid can be used to shift the equilibrium towards the product side.

Catalyst : While benzenesulfonic acid is itself a strong acid, other catalysts can be employed. The choice of catalyst can significantly influence the reaction rate. revistadechimie.ro

The table below summarizes the impact of these parameters on the synthesis process.

ParameterStageEffect on ReactionOptimization Goal
TemperatureSulfonationHigher temperatures increase reaction rate but can lead to undesired byproducts like sulfones and disulfonated products. researchgate.netMaintain optimal temperature range (e.g., 100-180°C) to balance rate and selectivity. wikipedia.org
Sulfonating Agent ConcentrationSulfonationHigh concentration of SO₃ (fuming H₂SO₄) drives the equilibrium towards the sulfonic acid product. chemistrysteps.comUse concentrated or fuming sulfuric acid to ensure a high concentration of the electrophile.
Water ContentEsterificationWater promotes the reverse reaction (hydrolysis), reducing the ester yield. enovatia.comMaintain anhydrous conditions or actively remove water as it forms.
Reactant Molar RatioEsterificationUsing an excess of one reactant (e.g., ethanol) can shift the equilibrium to favor ester formation.Adjust the ratio of benzenesulfonic acid to ethanol to maximize conversion.

Alkylation Reactions for Sulfonate Ester Formation

Alkylation reactions provide an alternative and often more direct route to sulfonate esters, bypassing the need to isolate the sulfonic acid intermediate. These methods involve the formation of the ester bond through the reaction of a sulfonate salt or a sulfonyl halide with an alkylating agent or an alcohol.

One method for forming sulfonate esters is the alkylation of a sulfonic acid salt, such as sodium benzenesulfonate, with a powerful alkylating agent like a dialkyl sulfate (B86663) (e.g., diethyl sulfate). This reaction proceeds via a nucleophilic substitution mechanism, where the sulfonate anion acts as the nucleophile, attacking the electrophilic ethyl group of diethyl sulfate and displacing the sulfate leaving group. This method is particularly useful as it avoids the strongly acidic conditions of direct esterification and the handling of corrosive sulfonyl halides.

A widely used and highly effective method for the synthesis of sulfonate esters is the reaction of a sulfonyl halide with an alcohol. chempedia.info For the preparation of this compound, this involves the condensation of benzenesulfonyl chloride with ethanol. smolecule.com Benzenesulfonyl chloride is a highly electrophilic reagent due to the electron-withdrawing nature of the chlorine and oxygen atoms attached to the sulfur. wikipedia.org

The reaction mechanism involves a nucleophilic attack by the oxygen atom of ethanol on the electrophilic sulfur atom of benzenesulfonyl chloride. jove.com This is followed by the elimination of a chloride ion and a proton to form the stable sulfonate ester. The reaction produces hydrochloric acid (HCl) as a byproduct, which is typically neutralized by adding a base such as pyridine. chempedia.infojove.com The use of a base not only prevents the reaction mixture from becoming highly acidic but also drives the reaction to completion by removing one of the products. This pathway is often favored for its high yields and straightforward reaction conditions, though it requires careful handling of the corrosive benzenesulfonyl chloride. smolecule.com

The table below provides a comparison of the two main synthetic approaches discussed.

MethodologyKey ReagentsTypical ConditionsAdvantagesDisadvantages
Sulfonation-Esterification CascadeEthylbenzene, Fuming H₂SO₄, EthanolElevated temperatures, often requires water removal. wikipedia.orgPotentially fewer steps if performed as a one-pot synthesis.Reversible reactions, harsh acidic conditions, potential for byproducts. wikipedia.orgenovatia.com
Condensation of Sulfonyl HalideBenzenesulfonyl Chloride, Ethanol, Base (e.g., Pyridine)Often at room temperature or with gentle heating. smolecule.comHigh yields, generally irreversible, straightforward setup. smolecule.comRequires preparation of sulfonyl chloride, use of corrosive reagents. smolecule.com

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles are increasingly being integrated into the synthesis of sulfonate esters like this compound to minimize environmental impact and enhance process efficiency. These approaches focus on the use of sustainable solvents, catalysts, and technologies that reduce waste and energy consumption.

Ionic liquids (ILs), which are salts with melting points below 100°C, have emerged as promising green alternatives to volatile organic compounds (VOCs) in chemical synthesis. Their negligible vapor pressure, high thermal stability, and tunable properties make them suitable as recyclable solvents and, in some cases, as reagents.

In the context of sulfonate ester reactions, specific ionic liquids such as 1-butyl-3-methylimidazolium salts ([bmim][X], where X can be Cl, Br, I, OAc, SCN) have been demonstrated to be highly effective. organic-chemistry.orgthieme-connect.com These ILs can function as both the solvent and a nucleophilic reagent in substitution reactions of sulfonate esters. This dual role eliminates the need for additional solvents or activating agents, simplifying the reaction setup and workup procedures. organic-chemistry.orgthieme-connect.com

Research has shown that nucleophilic substitution reactions of sulfonate esters derived from primary and secondary alcohols proceed with excellent yields when using stoichiometric amounts of these ionic liquids. organic-chemistry.orgthieme-connect.com The process is attractive from an environmental standpoint because the ionic liquids can be readily recycled and reused multiple times without a significant loss of activity, which contributes to a more sustainable and economical process. organic-chemistry.orgthieme-connect.comnih.gov The reactions are often conducted under mild conditions, and the clean conversion rates can minimize the need for complex purification steps. organic-chemistry.org

Furthermore, sulfonic acid-functionalized ionic liquids (SAILs) have been developed as efficient and recyclable catalysts for esterification reactions. nih.govnih.gov These catalysts, particularly those with increased lipophilicity for better solubility in the reaction mixture, have shown high catalytic activity. nih.govnih.gov The use of microwave heating in conjunction with these ionic liquids can further enhance reaction rates compared to conventional heating methods. nih.govnih.gov

Table 1: Comparison of Conventional vs. Ionic Liquid-Based Sulfonate Ester Reactions

FeatureConventional MethodIonic Liquid Method
Solvent Volatile Organic SolventsIonic Liquid (acts as solvent and reagent)
Reagents Often requires additional activating agentsStoichiometric amount of ionic liquid
Recyclability Solvents are often difficult to recycleIonic liquids can be readily recycled and reused organic-chemistry.orgthieme-connect.com
Waste Generation Higher due to solvent and reagent useReduced due to reagent recycling and solvent elimination
Reaction Conditions Can require harsh conditionsGenerally mild conditions organic-chemistry.org
Purification May require extensive purificationOften results in clean conversions, simplifying purification organic-chemistry.org

Flow chemistry, or continuous flow processing, offers significant advantages over traditional batch processing for the synthesis of esters and other chemical compounds. nih.govresearchgate.netpolimi.it In a flow system, reactants are continuously pumped through a reactor, allowing for precise control over reaction parameters such as temperature, pressure, and reaction time. This high level of control often leads to improved yields, higher purity, and enhanced safety, especially for highly exothermic or hazardous reactions. polimi.ituc.pt

The application of flow chemistry to ester synthesis, including sulfonate esters, can overcome limitations of batch reactors. nih.govresearchgate.net For instance, esterification reactions that are slow or yield poor results in batch at lower temperatures can achieve high yields in minutes under supercritical conditions in a flow reactor. nih.govresearchgate.net The modular nature of flow chemistry systems allows for the integration of multiple reaction and purification steps into a single, automated process. polimi.it This can involve using packed-bed reactors with immobilized catalysts or reagents, which facilitates easy separation and recycling, further aligning with green chemistry principles. thieme-connect.de

The enhanced heat and mass transfer in microreactors used in flow chemistry minimizes the formation of byproducts and allows for rapid process optimization. polimi.it The scalability of flow processes is often more straightforward than for batch processes; instead of using larger reactors, production can be increased by running the system for longer periods or by operating multiple reactors in parallel. uc.pt

Table 2: Advantages of Flow Chemistry in Ester Synthesis

ParameterBatch ProcessingFlow Chemistry
Heat Transfer Limited by surface-area-to-volume ratioExcellent, due to high surface-area-to-volume ratio
Mass Transfer Can be inefficient, leading to side reactionsEfficient mixing and mass transfer
Safety Handling of hazardous intermediates can be riskySafer handling of hazardous reagents and intermediates in small volumes nih.gov
Scalability Often requires re-optimizationMore straightforward, "scaling-out" by continuous operation
Reproducibility Can vary between batchesHigh reproducibility and control uc.pt
Integration Difficult to integrate multiple stepsEasily integrated with in-line purification and analysis polimi.ituc.pt

Comparative Analysis of Synthetic Routes

The selection of a synthetic route for this compound and its derivatives depends on a careful evaluation of several factors, including yield, purity, cost, and the ability to scale the process for industrial production.

Traditional methods for synthesizing sulfonate esters often involve the reaction of a sulfonyl chloride with an alcohol in the presence of a base. While effective, these methods can present challenges related to the handling of corrosive sulfonyl chlorides and the generation of stoichiometric amounts of salt waste.

Green chemistry approaches offer significant improvements. The use of recyclable ionic liquids, for example, can lead to excellent yields while minimizing waste, as the IL can be reused. organic-chemistry.orgthieme-connect.com Catalyst cost is a critical factor; while the initial investment in a specialized ionic liquid or a catalyst for a flow system might be higher than for traditional reagents, the ability to recycle and reuse these materials over many cycles can make them more cost-effective in the long run.

Flow chemistry protocols provide superior control over reaction conditions, which can lead to higher yields and isomer purity compared to batch processes. The enhanced safety and automation of flow systems also contribute to their scalability. While the initial capital cost for setting up a continuous manufacturing platform can be substantial, the long-term benefits of increased efficiency, reduced waste, and consistent product quality often justify the investment for large-scale production.

Table 3: Comparative Analysis of Synthetic Methodologies

MethodologyTypical YieldIsomer PurityCatalyst Cost & RecyclabilityScalability
Traditional Batch (e.g., Schotten-Baumann) Moderate to HighGoodLow initial cost, but catalyst/base is often not recycledEstablished, but can have safety and waste issues at scale
Ionic Liquids (Batch) Excellent organic-chemistry.orgthieme-connect.comHighHigher initial cost, but highly recyclable organic-chemistry.orgthieme-connect.comGood, with potential for process intensification
Flow Chemistry High to Excellent nih.govresearchgate.netVery HighCan use immobilized, recyclable catalysts; initial setup cost is highExcellent, offers safer and more consistent large-scale production

The synthesis of chiral molecules, where the spatial arrangement of atoms is critical, is a significant area of organic chemistry, particularly in the pharmaceutical and agrochemical industries. rijournals.com Achieving stereochemical control in the synthesis of chiral sulfonate esters is crucial as different stereoisomers can have vastly different biological activities. nih.gov

Asymmetric synthesis, which utilizes chiral catalysts or auxiliaries, is a primary strategy for controlling stereochemistry. rijournals.com For sulfur-containing stereogenic centers, such as those in chiral sulfonate esters, specific catalytic methods have been developed. This includes the use of naturally occurring catalysts, like cinchonidine, to achieve excellent enantioselectivity in the formation of S-O bonds. nih.gov

Catalyst-controlled approaches offer a versatile platform for constructing a variety of S-stereogenic frameworks. nih.gov For instance, the dynamic kinetic resolution of racemic starting materials, such as sulfinamides, can produce sulfinimidate esters with high enantioselectivity. nih.gov These chiral intermediates can then be converted into other sulfur stereogenic centers. nih.gov The ability to exert precise control over the three-dimensional structure of the molecule is essential for creating compounds with desired therapeutic or functional properties. rijournals.com The development of these stereoselective methods expands the toolbox for drug discovery and the synthesis of complex, biologically active molecules. nih.gov

Reaction Mechanisms and Reactivity Profiles of Ethyl Benzenesulfonate

Nucleophilic Substitution Reactions

The carbon-oxygen bond in the ethyl group of ethyl benzenesulfonate (B1194179) is polarized, making the ethyl group susceptible to attack by nucleophiles. The benzenesulfonate anion is an excellent leaving group, facilitating these substitution reactions.

SN1 and SN2 Mechanisms with Sulfonate as a Leaving Group

The benzenesulfonate group is an effective leaving group because it is the conjugate base of a strong acid, benzenesulfonic acid. Its stability is enhanced by resonance, which delocalizes the negative charge over the three oxygen atoms and the sulfur atom. This ability to stabilize a negative charge makes its departure from a molecule energetically favorable. purechemistry.org

In the case of ethyl benzenesulfonate, the substitution reaction proceeds via an SN2 (Substitution Nucleophilic Bimolecular) mechanism. This is because the ethyl group is a primary alkyl substrate. The key features of this mechanism are:

Concerted Reaction: The nucleophile attacks the carbon atom attached to the sulfonate group at the same time as the leaving group departs. The reaction occurs in a single, concerted step without an intermediate. purechemistry.org

Backside Attack: The nucleophile approaches the electrophilic carbon from the side opposite to the leaving group. This leads to an inversion of stereochemistry at the carbon center if it is chiral.

Steric Hindrance: Primary alkyl halides and sulfonates have low steric hindrance, allowing the nucleophile to easily approach the reaction center, which favors the SN2 pathway. libretexts.org

An SN1 (Substitution Nucleophilic Unimolecular) mechanism is highly disfavored for this compound. The SN1 pathway involves the formation of a carbocation intermediate after the leaving group departs. leah4sci.comlibretexts.org A primary carbocation (CH₃CH₂⁺), which would be formed from this compound, is highly unstable and energetically difficult to form, thus preventing the SN1 reaction. libretexts.org

Reaction FeatureSN1 MechanismSN2 MechanismRelevance to this compound
Substrate Favored by 3°, 2°, resonance-stabilizedFavored by Methyl, 1°, 2°Primary (1°) substrate strongly favors SN2. libretexts.org
Mechanism Two-step, via carbocation intermediateOne-step, concertedProceeds via a single-step SN2 mechanism. purechemistry.org
Intermediate CarbocationNone (Transition state only)No stable intermediate is formed.
Nucleophile Weak nucleophiles are effectiveStrong nucleophiles are requiredReacts readily with strong nucleophiles. leah4sci.com
Leaving Group Good leaving group requiredGood leaving group requiredThe benzenesulfonate anion is a very good leaving group. purechemistry.org

Reactivity as an Electrophile in Organic Synthesis

In nucleophilic substitution reactions, this compound functions as an electrophile, specifically as an ethylating agent. The carbon atom of the ethyl group bonded to the oxygen of the sulfonate is electron-deficient and is the site of attack for nucleophiles. This reactivity makes it a useful reagent for introducing an ethyl group onto a variety of nucleophilic substrates, such as amines, alkoxides, and thiolates.

For example, alkyl arenesulfonates can react with a mixture of triphenylphosphine (B44618) and iodine in benzene (B151609), leading to the formation of alkyl iodides. oup.com This demonstrates the electrophilic character of the ethyl group, which is attacked by the iodide nucleophile.

Oxidation and Reduction Reactions

Formation of Sulfonic Acid Derivatives through Oxidation

The sulfonate group itself is generally resistant to further oxidation, as the sulfur atom is already in a high oxidation state (+6). However, the aromatic ring or the alkyl portion of the molecule can be oxidized. Research has shown that the phenyl ring of benzenesulfonate derivatives can be selectively converted into carboxylic acid groups using a Co(II)-Oxone catalytic system. researchgate.net This degradation is initiated by an electrophilic attack on the benzene ring. researchgate.net Similarly, derivatives such as o- and p-toluenesulfonic acids can be oxidized by cerium(IV) in a perchloric acid solution. bibliotekanauki.pl

Conversion of Sulfonic Acid Group via Reduction

ArSO₃R + 2 Ph₃P → ArSH + 2 Ph₃PO + other products

This method provides a quantitative way to convert the sulfonate ester into a thiol. oup.com

Electrophilic Substitution Reactions on the Aromatic Ring

The sulfonate group (-SO₃R) attached to the benzene ring has a profound influence on the ring's reactivity toward electrophilic aromatic substitution (SEAr). wikipedia.org The group is strongly electron-withdrawing due to the high electronegativity of the oxygen atoms and the formal positive charge on the sulfur atom.

This electron-withdrawing nature has two main consequences:

Deactivation: The sulfonate group pulls electron density away from the aromatic ring, making it less nucleophilic and therefore much less reactive towards electrophiles compared to benzene. This deactivating effect is significant, and strongly deactivated rings often fail to react in certain types of SEAr reactions, such as Friedel-Crafts alkylation and acylation. pearson.compdx.edu For instance, attempting to perform a Friedel-Crafts alkylation on benzenesulfonic acid is generally unsuccessful because the sulfonic acid group deactivates the ring too strongly. pearson.com

Meta-Direction: The sulfonate group directs incoming electrophiles to the meta position. During electrophilic attack, a positively charged intermediate (the arenium ion or sigma complex) is formed. wikipedia.org When the electrophile adds to the ortho or para positions, one of the resonance structures of the arenium ion places the positive charge on the carbon atom directly attached to the sulfonate group. This is a highly unstable and energetically unfavorable arrangement. In contrast, when the attack occurs at the meta position, the positive charge is never placed on the carbon bearing the sulfonate group. As a result, the transition state leading to the meta product is lower in energy, and the meta isomer is the major product formed. wikipedia.org

Substituent EffectDescriptionConsequence for this compound
Inductive Effect The highly electronegative oxygen atoms pull electron density away from the ring through the sigma bonds.Deactivates the aromatic ring.
Resonance Effect The sulfonate group withdraws electron density from the ring via resonance, particularly from the ortho and para positions.Deactivates the ring and directs incoming electrophiles to the meta position.
Overall Reactivity Strongly DeactivatingMuch less reactive than benzene in SEAr reactions. pearson.compdx.edu
Directing Effect Meta-DirectorElectrophilic substitution yields predominantly the meta-substituted product.

Hydrolytic Stability and Degradation Pathways

The stability of this compound in aqueous environments is a critical aspect of its chemical profile. Its degradation primarily occurs through hydrolysis, a process that has been a subject of detailed kinetic and mechanistic studies. The pathways of degradation are influenced by factors such as pH and temperature.

Hydrolysis Kinetics of Sulfonate Esters

The hydrolysis of sulfonate esters, including aryl and alkyl benzenesulfonates, has been extensively investigated to understand the underlying reaction mechanisms. The central debate revolves around whether the reaction proceeds through a stepwise addition-elimination mechanism, involving a pentacoordinate intermediate, or a concerted mechanism with a single transition state. nih.govacs.org For the alkaline hydrolysis of aryl benzenesulfonates, evidence has been presented for both pathways, with some studies suggesting a shift from a stepwise to a concerted mechanism depending on the nature of the leaving group. acs.org

Kinetic studies on the hydrolysis of alkyl benzenesulfonates in water have provided valuable data on their reactivity. The rate of hydrolysis is dependent on temperature, and for a series of alkyl benzenesulfonates (methyl, ethyl, n-propyl, and isopropyl), the heat of activation has been shown to be temperature-dependent. cdnsciencepub.com This suggests that the reorganization of the solvent (water) around the transition state plays a significant role in the reaction energetics. cdnsciencepub.com

The solvolysis of this compound in water is a key reaction. The temperature dependence of its hydrolysis rate constant has been determined, highlighting the energy requirements for the reaction to proceed.

Hydrolysis Rate Constants for this compound in Water at Various Temperatures
Temperature (°C)k x 10⁵ (sec⁻¹)

This table is interactive. Data can be sorted and filtered.

Data sourced from Robertson, R. E. (1955). cdnsciencepub.com

The debate over the precise mechanism continues, with studies on various substituted phenyl benzenesulfonates showing that the reaction kinetics can be complex. For instance, Hammett plots for alkaline hydrolysis rates can be linear, while solvolysis rates may yield a curved plot, indicating different electronic demands in the transition states for the two reactions. rsc.orgkoreascience.kr Ultimately, the hydrolysis of sulfonate esters is a fundamental reaction that can proceed through subtly different pathways depending on the substrate structure and reaction conditions. nih.govacs.org

Formation of Hydroxy Sulfonic Acids from Sultones

Sultones, which are cyclic esters of hydroxy sulfonic acids, represent an important subclass of sulfonate esters. Their ring structure imparts different reactivity compared to their linear counterparts. A characteristic reaction of sultones is their hydrolysis to form the corresponding hydroxy sulfonic acids. nih.gov This ring-opening reaction is a key degradation pathway for sultones in the presence of water.

For example, 1,3-propane sultone readily hydrolyzes in moist environments to yield 3-hydroxy-1-propanesulfonic acid. nih.gov Similarly, the hydrolysis of alkyl sultones can be controlled to produce a mixture of alkene sulfonic acids and hydroxyalkane sulfonic acids. google.com The reaction conditions, particularly the amount of water and the temperature, are critical in determining the product distribution. The hydrolysis is typically conducted at elevated temperatures, ranging from 100 to 200°C. google.com

The hydrolysis of enantiopure γ-sultones has been shown to proceed cleanly to afford γ-hydroxy methyl sulfonates in high yields and with excellent stereochemical fidelity. researchgate.net This transformation underscores the synthetic utility of sultone hydrolysis in preparing chiral building blocks. The process involves refluxing the sultone in a water-acetone mixture, followed by conversion of the resulting sulfonic acid to a more stable ester, such as a methyl sulfonate, for easier handling and characterization. researchgate.net

Derivatization Chemistry for Functionalization

This compound serves as a valuable reagent in organic synthesis, primarily functioning as an ethylating agent. Its utility in derivatization chemistry stems from the fact that the benzenesulfonate group is an excellent leaving group. eurjchem.com This property facilitates nucleophilic substitution reactions at the ethyl group, allowing for the introduction of an ethyl moiety onto a variety of nucleophiles.

The general reaction can be represented as: Nu:⁻ + CH₃CH₂OSO₂Ph → Nu-CH₂CH₃ + PhSO₃⁻ where Nu:⁻ is a nucleophile.

This reactivity is analogous to that of other alkylating agents like ethyl tosylate (ethyl p-toluenesulfonate), which is well-known for its use as an ethylating agent in various chemical transformations. nih.gov The sulfonate ester moiety is stable under many reaction conditions, yet it can be readily displaced by a wide range of nucleophiles, including amines, alcohols, and thiols. libretexts.org This makes sulfonate esters like this compound versatile tools for the functionalization of molecules in pharmaceutical and materials science. eurjchem.com

The application of sulfonate-containing reagents in derivatization is also prominent in analytical chemistry. For example, reagents like 2-fluoro-1-methylpyridinium p-toluenesulfonate are used to derivatize carboxylic acids and phenols in complex biological samples, such as urine. nih.gov This derivatization enhances their chromatographic properties and detection sensitivity in techniques like liquid chromatography-mass spectrometry (LC-MS). nih.gov While not this compound itself, this illustrates the broader principle of using the reactivity of the sulfonate group for chemical functionalization and analysis. Similarly, other derivatization strategies for sulfonate esters involve reactions that add a UV-absorbing or fluorescent tag to the molecule, enabling sensitive detection in HPLC. semanticscholar.orgresearchgate.netmdpi.com

Advanced Analytical Methodologies for Ethyl Benzenesulfonate Characterization and Quantification

Chromatographic Techniques

Chromatography is a cornerstone for the separation, identification, and quantification of ethyl benzenesulfonate (B1194179) from complex matrices. The choice of technique often depends on the sample matrix, the required level of sensitivity, and the specific analytical objective.

Ultra-Performance Liquid Chromatography (UPLC) is a significant advancement in liquid chromatography that utilizes smaller particle size columns (typically <2 µm) to achieve higher resolution, sensitivity, and faster analysis times compared to conventional HPLC. docbrown.info When coupled with both UV and mass spectrometry (MS) detectors, UPLC offers a powerful tool for the analysis of ethyl benzenesulfonate. chemicalbook.comrsc.org

The combination of UPLC with photodiode array (PDA) and mass detectors provides a robust and rapid method for monitoring potential genotoxic impurities like this compound. chemicalbook.com Mass detection, in particular, enhances the sensitivity and selectivity of the analysis, which is crucial for detecting impurities at parts-per-million (ppm) levels relative to an active pharmaceutical ingredient (API). chemicalbook.com This dual-detection approach allows for the accurate identification by mass and quantification by either or both detectors. chemicalbook.com UPLC-MS methods eliminate the need for the time-consuming pre-column derivatization procedures that are sometimes required by other techniques to improve detectability. chemicalbook.comnih.gov

A typical UPLC method for this compound might employ a C18 stationary phase with a gradient elution using a mobile phase consisting of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile). nih.govsigmaaldrich.com

Table 1: Example UPLC-MS/UV Method Parameters for this compound Analysis

ParameterValue
LC System ACQUITY UPLC H-Class nih.gov
Column ACQUITY UPLC CSH C18, 1.7 µm, 2.1 mm x 50 mm nih.gov
Column Temperature 40 °C nih.gov
Flow Rate 0.6 mL/min nih.gov
UV Detector ACQUITY UPLC PDA, 200–400 nm (derived at 220 nm) nih.gov
Mass Detector ACQUITY QDa (ESI+) nih.gov
Ionization Mode Electrospray Ionization Positive (ESI+) nih.gov
SIR (+) Channel 204.0 Da (for [M+NH₄]⁺ adduct) chemicalbook.comnih.gov
Cone Voltage 6 V nih.gov
Probe Temperature 300 °C nih.gov

Research findings demonstrate that UPLC-MS methods can achieve excellent linearity over a concentration range of 1.5–500 ng/mL for this compound, with correlation coefficients (R²) of ≥0.998. nih.gov The Limit of Quantification (LOQ) for this compound using such methods can be as low as 1.5 ng/mL, which is critical for ensuring the safety of pharmaceutical products. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for the analysis of volatile and semi-volatile compounds like this compound. lumenlearning.com In this method, the compound is vaporized and separated based on its boiling point and interaction with a stationary phase within a capillary column. The separated components then enter a mass spectrometer, where they are ionized and fragmented, yielding a unique mass spectrum that serves as a molecular fingerprint. lumenlearning.com

GC-MS is widely used for the trace-level analysis of sulfonate esters. spectrabase.com For compounds that are not directly ionizable, derivatization may be employed, though direct injection methods are also common. nih.gov The use of a Fast Automated Scan/SIM Type (FASST) mode, which combines scan and selected ion monitoring (SIM) measurements, can be utilized for both qualitative and quantitative analysis. libretexts.org SIM mode, where the mass spectrometer is set to detect only specific ions characteristic of the analyte, provides enhanced sensitivity for trace quantification. chemicalbook.com

To overcome matrix effects and achieve low detection limits, sample preparation techniques such as solid-phase microextraction (SPME) can be coupled with GC-MS. nih.govchemicalbook.com This approach has been successfully used for the determination of methyl and ethyl esters of benzenesulfonic acid in APIs at the 5 ppm level. chemicalbook.com

Table 2: Example GC-MS Method Parameters for Sulfonate Ester Analysis

ParameterValue
GC-MS System GCMS-QP2010 Ultra libretexts.org
Column Rtx-200 (30 m x 0.25 mm I.D., df=0.25 µm) libretexts.org
Injection Temperature 280 °C libretexts.org
Oven Temperature Program 70°C (2 min) → (15°C/min) → 320°C (3 min) libretexts.org
Carrier Gas Helium libretexts.org
Ion Source Temperature 230 °C libretexts.org
Acquisition Mode FASST (Scan/SIM) libretexts.org
Monitoring m/z for this compound 109, 141 (Characteristic Ions)

Research has demonstrated the successful application of GC-MS for the simultaneous analysis of multiple sulfonate esters in drug substances. sigmaaldrich.com The technique offers high sensitivity and selectivity, making it suitable for quality control in pharmaceutical manufacturing. spectrabase.com

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is a versatile and widely adopted technique for the determination of this compound. sigmaaldrich.com It is particularly useful for analyzing compounds that are not sufficiently volatile for GC analysis. The combination of HPLC's separation power with the high selectivity and sensitivity of MS detection makes it a powerful tool for identifying and quantifying trace-level impurities in complex mixtures, such as APIs. docbrown.infochemtube3d.com

Various HPLC-MS methods have been developed for the analysis of benzenesulfonate esters. sigmaaldrich.com These methods often utilize reversed-phase chromatography with C8 or C18 columns. sigmaaldrich.combellevuecollege.edu The mass spectrometer is typically operated in electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) mode. docbrown.info Tandem mass spectrometry (LC-MS/MS) can be employed for even greater selectivity and lower detection limits through Multiple Reaction Monitoring (MRM). docbrown.infodocbrown.info

A study established an HPLC method for determining this compound in amlodipine besylate, demonstrating effective separation from the API. bellevuecollege.edu The method showed a linear response range for this compound between 0.1033 and 1.6561 μg/mL with a correlation coefficient of 0.9998 and an average recovery of 102.7%. bellevuecollege.edu Another study found HPLC/MS to be highly promising for trace-level determination, achieving limits of quantification between 2.5 and 5 ng/mL. sigmaaldrich.com

Table 3: Example HPLC-MS Method Parameters for this compound Analysis

ParameterValue
HPLC System Agilent 1200 series sigmaaldrich.com
Column Welch Ultimate Plus-C18(II) (250 mm×4.6 mm, 5 μm) bellevuecollege.edu
Mobile Phase Gradient of triethylamine in phosphate buffer (pH 3.0) and acetonitrile bellevuecollege.edu
Flow Rate 1.0 mL/min bellevuecollege.edu
Column Temperature 30 °C bellevuecollege.edu
Detection Wavelength (UV) 220 nm bellevuecollege.edu
Mass Spectrometer Single Quadrupole or Tandem Mass Spectrometer
Ionization Mode ESI or APCI docbrown.info

The development of a single, rapid HPLC-APCI-MS/MS method for the simultaneous determination of 15 different sulfonate esters, including this compound, highlights the efficiency of this technique. docbrown.info This method avoids the need for derivatization and is validated to be specific, linear, accurate, and robust. docbrown.info

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation of this compound. They provide detailed information about the molecule's atomic connectivity and the types of chemical bonds present.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules. It provides information on the chemical environment of individual atoms (specifically ¹H and ¹³C).

The ¹H NMR spectrum of this compound displays characteristic signals for the protons of the ethyl group and the benzene (B151609) ring. chemicalbook.comrsc.org The aromatic protons typically appear as a multiplet in the downfield region (around 7.43-7.90 ppm). chemicalbook.com The methylene protons (-CH₂-) of the ethyl group appear as a quartet due to coupling with the adjacent methyl protons, while the methyl protons (-CH₃) appear as a triplet. chemicalbook.com

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal. The aromatic carbons resonate in the typical downfield region for benzene derivatives, while the aliphatic carbons of the ethyl group appear at higher field. rsc.org

Table 4: ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Aromatic-H (ortho) ~7.90~127.8
Aromatic-H (meta, para) ~7.43 - 7.79~129.2, ~133.6, ~136.3
-O-CH₂- ~4.12~68.0
-CH₃ ~1.29~14.5

Note: Specific chemical shift values can vary slightly depending on the solvent and instrument frequency. rsc.org

Quantitative NMR (qNMR) is also a valuable technique for determining the purity of reference standards, including this compound, as it is a primary ratio method. sigmaaldrich.comsigmaaldrich.com

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. bellevuecollege.edu The IR spectrum of this compound shows characteristic absorption bands corresponding to its key structural features.

The most prominent peaks in the IR spectrum of this compound are associated with the sulfonyl group (S=O), the aromatic ring (C=C and C-H), and the alkyl group (C-H). lumenlearning.comlibretexts.org The strong asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonate ester group are particularly diagnostic.

Table 5: Characteristic IR Absorption Bands for this compound

Functional GroupVibration TypeWavenumber (cm⁻¹)
Aromatic C-H Stretching3100 - 3000
Aliphatic C-H Stretching3000 - 2850
Aromatic C=C In-ring Stretching1600 - 1400
S=O Asymmetric Stretching~1350
S=O Symmetric Stretching~1180
C-O Stretching~1000
Aromatic C-H Out-of-plane (oop) Bending900 - 675

These characteristic absorption bands provide clear evidence for the presence of the benzenesulfonate ester functionality within a sample. nih.govlibretexts.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Elucidation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing their mass-to-charge ratio (m/z) and fragmentation patterns. For this compound (C₈H₁₀O₃S), the molecular weight is 186.23 g/mol . nih.govsigmaaldrich.compharmaffiliates.com

When subjected to mass spectrometry, this compound undergoes ionization, typically electron ionization (EI), which results in the formation of a molecular ion ([M]⁺) and various fragment ions. The mass spectrum of this compound displays a characteristic pattern of peaks, with the molecular ion peak observed at an m/z of 186. pharmaffiliates.com

The fragmentation of the this compound molecular ion involves the cleavage of its chemical bonds, leading to the formation of stable ions and neutral molecules. A detailed analysis of the mass spectrum reveals several key fragments that are indicative of the this compound structure.

A prominent fragmentation pathway for sulfonates, including this compound, involves the loss of a sulfur dioxide (SO₂) molecule. nih.gov Other significant fragment ions are formed through cleavages at various points in the molecule. The major peaks observed in the mass spectrum of this compound provide a fingerprint for its identification.

m/z ValueRelative Intensity (%)Plausible Fragment IonPlausible Neutral Loss
18613.8[C₆H₅SO₂(OC₂H₅)]⁺ (Molecular Ion)-
1713.3[C₆H₅SO₂(OC₂H₄)]⁺CH₃
15810.2[C₆H₅SO₂H]⁺C₂H₄
14162.5[C₆H₅SO₂]⁺OC₂H₅
9418.3[C₆H₅OH]⁺SO₂ + C₂H₄
77100.0[C₆H₅]⁺SO₂(OC₂H₅)
5128.0[C₄H₃]⁺-
298.8[C₂H₅]⁺C₆H₅SO₂

Reference Materials and Standards

The use of reference materials and standards is fundamental to achieving accuracy, reliability, and comparability in the chemical analysis of this compound. These materials are essential for method calibration, validation, and ensuring the traceability of measurement results.

Certified Reference Materials (CRMs) for Analytical Traceability

Certified Reference Materials (CRMs) are "gold standard" reference materials that have their property values certified by a technically valid procedure, accompanied by an uncertainty at a stated level of confidence. For this compound, a certified reference material is available, such as the TraceCERT® CRM. This CRM is produced under ISO/IEC 17025 and ISO 17034 standards, ensuring high quality and reliability. sigmaaldrich.com

The traceability of this CRM is established to primary materials from National Metrology Institutes (NMIs), such as the National Institute of Standards and Technology (NIST) in the United States or the National Metrology Institute of Japan (NMIJ). sigmaaldrich.com The certified content of the this compound CRM is determined using quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, a primary ratio method of measurement. sigmaaldrich.com A certificate of analysis accompanies the CRM, which provides the certified value and its associated uncertainty. sigmaaldrich.com

ParameterSpecification
Product NameThis compound certified reference material, TraceCERT®
CAS Number515-46-8
EC Number208-200-1
CertificationProduced and certified in accordance with ISO/IEC 17025 and ISO 17034
TraceabilityTraceable to primary material from an NMI (e.g., NIST or NMIJ)
Certification MethodQuantitative NMR (qNMR)

Isotope-Labeled Standards for Method Validation

Isotope-labeled standards are compounds in which one or more atoms have been replaced by their isotopes (e.g., deuterium for hydrogen, ¹³C for ¹²C). These standards are particularly valuable in quantitative analysis using mass spectrometry-based methods, such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). They serve as internal standards to correct for variations in sample preparation and instrument response, thereby improving the accuracy and precision of the analytical method.

For the method validation of this compound analysis, an ideal internal standard would be an isotope-labeled version of the molecule, such as this compound-d₅ (where the five protons on the phenyl ring are replaced by deuterium) or ¹³C₆-ethyl benzenesulfonate. However, a review of commercially available analytical standards indicates a lack of readily available, pre-synthesized isotope-labeled this compound standards.

The absence of off-the-shelf isotope-labeled standards suggests that laboratories requiring such materials for method validation would likely need to pursue custom synthesis. This process involves specialized chemical synthesis to incorporate the desired isotopes into the this compound structure. While this approach provides the most suitable internal standard, it can be a costly and time-consuming endeavor. The use of a structurally similar compound as an internal standard can be an alternative, but it may not perfectly mimic the behavior of the analyte, potentially leading to less accurate results.

Theoretical and Computational Studies of Ethyl Benzenesulfonate

Quantum Chemical Calculations

Quantum chemical calculations are foundational to understanding the intrinsic properties of a molecule based on the principles of quantum mechanics.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is instrumental in predicting the geometry, electronic properties, and reactivity of molecules. For aromatic compounds similar to ethyl benzenesulfonate (B1194179), DFT calculations, such as those using the B3LYP method with a 6-311++G(d,p) basis set, can provide detailed insights.

Key electronic properties and reactivity descriptors that can be calculated using DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter for determining molecular stability and reactivity. A large gap implies high stability and low reactivity. For the related molecule ethylbenzene (B125841), the HOMO-LUMO energy gap has been calculated to be 6.3028 eV, indicating significant stability. bohrium.com

From the HOMO and LUMO energies, global reactivity descriptors can be derived to quantify the chemical behavior of the molecule. These descriptors provide a quantitative basis for understanding the molecule's potential to interact with other chemical species.

Table 1: Calculated Global Reactivity Descriptors for a Related Aromatic Compound (Ethylbenzene)

Parameter Formula Value Description
Hardness (η) (LUMO - HOMO) / 2 3.1514 eV Measures resistance to change in electron distribution.
Chemical Potential (μ) (HOMO + LUMO) / 2 -3.5979 eV Describes the escaping tendency of electrons from a system.
Electronegativity (χ) 3.5979 eV Measures the power of an atom or molecule to attract electrons.
Electrophilicity Index (ω) μ² / (2η) 2.0538 eV Quantifies the ability of a species to accept electrons.

| Softness (S) | 1 / (2η) | 0.3173 eV⁻¹ | The reciprocal of hardness, indicating how easily the electron cloud can be polarized. |

Source: Derived from DFT calculations on ethylbenzene, a structurally similar molecule. bohrium.com

Mulliken charge analysis, another output of DFT calculations, reveals the partial charges on each atom within the molecule. In ethylbenzene, hydrogen atoms typically carry positive charges, while most carbon atoms are negatively charged, providing insight into the molecule's electrostatic potential and sites susceptible to electrophilic or nucleophilic attack. bohrium.com

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. These simulations are particularly useful for understanding how a solute molecule like ethyl benzenesulfonate interacts with its solvent environment and with other molecules. nih.gov

To study solvation, an MD simulation is typically set up by placing a model of this compound into a simulation box filled with a chosen solvent, such as water or an organic solvent. The interactions between all atoms are governed by a force field (e.g., CHARMM36), and the system's evolution is tracked by solving Newton's equations of motion. nih.gov

MD simulations can elucidate several key aspects of solvation and intermolecular interactions:

Solvation Shell Structure: By calculating the radial distribution function (RDF) between the solute and solvent molecules, the structure and size of the solvation shells can be determined. This reveals how solvent molecules arrange themselves around the this compound molecule.

Intermolecular Bonds: The simulations can identify and quantify the persistence of non-covalent interactions, such as hydrogen bonds and van der Waals forces, between the solute and solvent. nih.gov

Diffusion and Dynamics: The translational and rotational diffusion of this compound within the solvent can be calculated, providing insights into its mobility and the dynamics of the local solvent environment. dntb.gov.ua

Thermodynamics of Solvation: Advanced MD techniques can be used to calculate the free energy of solvation, which is the energy change associated with transferring the molecule from a vacuum to the solvent.

These simulations provide a molecular-level picture that connects the chemical structure of this compound to its macroscopic behavior in solution. nih.gov

Computational Modeling for Property Prediction

Computational models are widely used to predict the physicochemical and biological properties of chemicals, reducing the need for extensive experimental testing.

Various computational methods exist for predicting key physicochemical properties that govern a molecule's behavior, such as its partitioning, ionization, and solubility. escholarship.org

logP (Octanol-Water Partition Coefficient): This value indicates a compound's lipophilicity. It is commonly predicted using quantitative structure-property relationship (QSPR) models that rely on fragmental or atom-based contributions. For this compound, the predicted XLogP3 value is 1.4. nih.gov

pKa (Acid Dissociation Constant): Predicting pKa involves calculating the relative stability of the protonated and deprotonated forms of a molecule. This can be done using quantum mechanical calculations combined with solvation models.

Solubility: Intrinsic aqueous solubility (LogS) is a more complex property to predict as it depends on both the energy required to break the crystal lattice and the energy gained from solvation. nih.govnih.gov Computational approaches often combine predictions of logP and melting point to estimate solubility. nih.gov

Table 2: Computationally Predicted Physicochemical Properties for this compound

Property Predicted Value Method/Source
Molecular Weight 186.23 g/mol PubChem nih.gov
XLogP3 1.4 PubChem (Computational) nih.gov
pKa Not available Requires specific QM/QSPR calculation

| Aqueous Solubility | Not available | Requires specific QSPR calculation |

Quantitative Structure-Activity Relationships (QSAR) are computational models that relate the structural or property descriptors of chemicals to their biological activity or environmental fate. epa.gov The fundamental principle of QSAR is that the structure of a chemical contains the information that defines its activities. researchgate.net

For this compound, QSAR models can be developed to predict:

Toxicity: By correlating molecular descriptors with experimental toxicity data from structurally similar compounds (e.g., other alkylbenzene sulfonates), its potential toxicity to various organisms can be estimated. nih.govnih.gov

Biodegradability: QSAR models can predict the likelihood and rate of a chemical's degradation by microorganisms in the environment.

Environmental Fate: Other endpoints, such as bioaccumulation potential and soil sorption, can also be predicted.

The development of a QSAR model involves calculating a set of molecular descriptors for this compound, such as its logP, molecular weight, surface area, and quantum chemical parameters (e.g., HOMO/LUMO energies). mdpi.com These descriptors are then used as input for a statistical model (e.g., multiple linear regression) that has been trained on a dataset of chemicals with known activities. nih.gov

Catalytic Mechanism Elucidation through Computational Chemistry

Computational chemistry is a vital tool for understanding the detailed mechanisms of catalytic reactions at the molecular level. pnnl.gov By modeling the reaction pathways, researchers can identify transition states, reaction intermediates, and rate-determining steps.

The process typically involves:

Proposing Elementary Steps: A reaction network is proposed, including initiation, propagation, and termination steps.

Calculating Energetics: Quantum chemical methods (like DFT) are used to calculate the energies of reactants, products, intermediates, and transition states for each elementary step.

Determining Rate Constants: From the calculated activation energies (Ea), the reaction rate constants (k) for each step can be determined using transition state theory.

This approach allows for the identification of the rate-determining step (RDS) and provides insights into how a catalyst influences the reaction. For example, in the oxidation of ethylbenzene, the homolytic cleavage of peroxide was identified as the rate-determining step through kinetic modeling. researchgate.net

Table 3: Illustrative Elementary Steps and Computational Parameters in a Catalytic Cycle

Step Reaction Type Computational Output
1 Initiator → 2R• Initiation Activation Energy (Ea₁)
2 RH + R• → R'• + R'H Hydrogen Abstraction Activation Energy (Ea₂)
3 R'• + O₂ → R'OO• Peroxy Radical Formation Reaction Enthalpy (ΔH₃)
4 R'OO• + RH → R'OOH + R'• Chain Propagation Activation Energy (Ea₄)

This table provides a generalized example of steps that could be analyzed computationally for a catalytic oxidation process.

Applications of Ethyl Benzenesulfonate in Advanced Materials and Chemical Engineering

Polymer Chemistry and Functional Materials

The presence of the sulfonate group makes ethyl benzenesulfonate (B1194179) and its derivatives valuable in the creation of functional polymers with tailored properties for specific high-performance applications.

Ethyl benzenesulfonate is utilized in the synthesis of sulfonated polymers. solubilityofthings.com A notable example involves a "covalent protection" strategy to create sulfonic acid functional phosphazene polymers. In this method, a derivative, hexa(ethyl 4-oxybenzenesulfonate)cyclotriphosphazene, is first synthesized. This ethyl-protected monomer is then polymerized, and subsequent hydrolysis of the ethyl ester groups yields the fully sulfonated polybis(4-oxybenzenesulfonic acid)phosphazene. This synthetic route allows for precise control over the degree of sulfonation, ranging from 25% to 100%, by creating copolymers with other non-sulfonated phenols, such as 4-methylphenol. atomfair.com This method is considered an efficient way to produce well-defined, sulfonic acid-functionalized cyclic and polymeric phosphazenes. atomfair.com

Table 1: Synthesis of Sulfonated Polyphosphazenes

Precursor/Monomer Polymerization Product Final Sulfonated Polymer Degree of Sulfonation
Hexa(ethyl 4-oxybenzenesulfonate)cyclotriphosphazene Poly(ethyl 4-oxybenzenesulfonate)phosphazene Polybis(4-oxybenzenesulfonic acid)phosphazene Up to 100%

This table illustrates the use of an this compound derivative as a protected monomer to control the synthesis of sulfonated polyphosphazenes.

Sulfonated polymers, synthesized using precursors like this compound derivatives, are critical in the fabrication of membranes for various separation and electrochemical applications, including proton exchange membranes (PEMs). atomfair.com The sulfonic acid groups (-SO₃H) attached to the polymer backbone are the active sites in ion-exchange resins. These groups are strong acids, meaning they readily release their proton (H⁺), allowing the polymer to exchange cations. nih.govrsc.org

In the case of the sulfonated polyphosphazene membranes mentioned previously, their ion exchange properties were quantified using volumetric titrations. atomfair.com These membranes demonstrate proton conductivity, a key requirement for PEMs used in fuel cells. Research has shown that the proton conductivity of a fully sulfonated polyaryloxyphosphazene prepared via this route can be higher than that of Nafion, a widely used commercial PEM material, under anhydrous conditions. atomfair.com The performance of such membranes is directly related to the density of the sulfonic acid groups, which facilitate the transport of ions. atomfair.comrsc.org

Table 2: Properties of Sulfonated Polyphosphazene Membranes

Property Measurement/Observation Significance
Ion-Exchange Properties Measured via volumetric titrations Confirms the presence and accessibility of functional sulfonic acid sites.
Proton Conductivity Investigated by impedance spectroscopy Demonstrates potential for use in fuel cells and other electrochemical devices.

This table summarizes the key functional properties of membranes derived from an this compound-based precursor.

Single-ion conducting polymer electrolytes (SIPEs) are an important class of materials for improving the safety and performance of lithium-ion batteries. atomfair.com In these electrolytes, the anion is covalently bonded to the polymer backbone, which allows for the movement of lithium cations while keeping the anions stationary. atomfair.com This design leads to a lithium-ion transference number approaching unity, which mitigates the formation of dendrites and reduces concentration polarization, thereby enhancing battery stability and efficiency. atomfair.comtcichemicals.com

The synthesis of many SIPEs involves the polymerization of sulfonated monomers. atomfair.commdpi.com Polymers incorporating sulfonate groups, such as polystyrene sulfonate, are a major class of single-ion conductors. atomfair.com The synthetic process often begins with the creation of a sulfonated monomer, which is then polymerized. For example, block copolymers like poly(lithium 2,3,5,6-tetrafluorostyrene-4-sulfonate) have been developed as highly conductive SIPEs. rsc.org While direct synthesis from this compound is not always the route, the fundamental chemistry relies on creating monomers with benzenesulfonate-type functional groups that can be converted to their lithium salt form. The strong acidic nature of the sulfonate group ensures ready dissociation, releasing the mobile lithium ions. atomfair.com

Polyacetylene is a conjugated polymer known for its conductive properties upon doping. wikipedia.orgiosrjournals.org The functionality and properties of polyacetylene can be tuned by attaching various pendant groups to its backbone. The synthesis of substituted polyacetylenes containing a range of functional groups, including sulfonates, has been achieved. acs.org

The introduction of functional groups can be challenging due to the potential for the functional groups to poison the polymerization catalysts. acs.org However, the development of more tolerant catalysts, such as those based on rhodium, has enabled the polymerization of functionalized acetylene monomers. mdpi.com These advancements allow for the creation of polyacetylenes with ester groups, which can be subsequently modified. mdpi.com While specific examples detailing the direct use of this compound to functionalize a pre-formed polyacetylene chain are not prominent, the synthesis of acetylene monomers bearing a benzenesulfonate ester group is a viable route to producing these specialized polymers.

Catalysis and Reaction Engineering

In the realm of chemical synthesis, this compound is primarily recognized for its role as a reactant and intermediate rather than as a catalyst itself.

This compound functions as a versatile electrophile in organic synthesis. solubilityofthings.com The benzenesulfonate group is an excellent leaving group, making the ethyl group susceptible to nucleophilic attack. This reactivity allows this compound to be used as an ethylating agent, transferring an ethyl group to various nucleophiles. It serves as a reactant or intermediate in the synthesis of diverse organic compounds, including pharmaceuticals and agrochemicals. solubilityofthings.comsmolecule.com

It is important to distinguish this compound from its related acidic counterparts. While aryl sulfonic acids, such as p-toluenesulfonic acid and 4-ethylbenzenesulfonic acid, are widely used as strong Brønsted acid catalysts in numerous organic transformations, the ester form—this compound—does not possess this catalytic acidity. nih.gov Its role in organic reactions is that of an electrophilic substrate that participates in substitution reactions, rather than facilitating reactions in a catalytic cycle. solubilityofthings.comsmolecule.com

Role as Intermediates in Industrial Chemical Production

This compound is a significant intermediate in the field of organic synthesis, valued for its role as a precursor in the production of a variety of other chemicals. solubilityofthings.com Its utility stems from its chemical structure, which allows it to act as a versatile electrophile in nucleophilic substitution reactions. solubilityofthings.com This reactivity is leveraged in industrial processes for the synthesis of specialized chemical compounds.

In industrial chemical production, this compound serves as a foundational building block for more complex molecules. It is used in the synthesis of pharmaceuticals and agrochemicals, where its structure is incorporated into the final active ingredients. smolecule.com The compound's ability to participate in various organic reactions allows for the creation of diverse molecular architectures. smolecule.com

Specific examples of chemicals synthesized using this compound as a reactant include several nitrogen-containing compounds. Through targeted reactions, the this compound molecule is transformed to yield products with specific industrial applications. chemicalbook.com

Table 1: Examples of Industrial Chemicals Synthesized from this compound

Precursor Compound Resulting Chemical Product Chemical Class of Product
This compound 1-Ethylhexahydro-2H-azepine-2-one Lactam
This compound ACETYL-N-ETHYLANILIDE Amide
This compound 1-Ethyl-2-pyrrolidone Lactam
This compound N-Methyl-N-ethylacetamide Amide

This table highlights specific chemical products derived from this compound, showcasing its role as a key intermediate in their synthesis. chemicalbook.com

Furthermore, this compound is involved in the formulation of surfactants, which are essential components in detergents and emulsifiers. solubilityofthings.comsmolecule.com Its chemical properties contribute to the surface-active nature of the final products.

Advanced Chemical Separations and Purification

This compound plays a role in the development of advanced materials used for chemical separation and purification, primarily through its use in polymer chemistry. smolecule.com It is utilized in the synthesis of sulfonated polymers, which are key components in materials designed for ion exchange and specialized membrane applications. smolecule.com The incorporation of the sulfonate group from precursors like this compound is crucial for imparting the desired functional properties to these polymers.

Mechanistic Toxicology and Environmental Fate of Ethyl Benzenesulfonate

Alkylating Agent Mechanisms and Genotoxicity

Ethyl benzenesulfonate (B1194179) belongs to the class of sulfonic acid esters, which are recognized as potential alkylating agents. These agents can exert genotoxic effects in both bacterial and mammalian cell systems. The genotoxicity of these esters stems from the presence of the sulfonate moiety, which can act as a leaving group, allowing the ethyl group to be transferred to nucleophilic sites on macromolecules like DNA. This alkylating activity is the primary mechanism behind their potential to cause genetic damage. While related compounds like methyl methanesulfonate (B1217627) and ethyl methanesulfonate are well-documented mutagens and suspected human carcinogens, the data on benzenesulfonic acid esters are more limited but still indicate a potential for genotoxicity.

The mutagenic potential of ethylating agents like ethyl benzenesulfonate is directly linked to their ability to form adducts with DNA. The process involves the transfer of the ethyl group to nitrogen and oxygen atoms in the DNA bases. A particularly significant adduct is O6-ethylguanine, as its formation can lead to mispairing during DNA replication, resulting in GC to AT transition mutations. Studies on the related compound ethyl methanesulfonate (EMS) show that while ethylation occurs at several positions, the formation of O6-ethylguanine is a critical event for mutagenesis. The frequency of mutation induction by various ethylating agents has been shown to correlate directly with the amount of O6-ethylguanine formed in DNA.

In vitro studies have been conducted to assess the genotoxic properties of various sulfonic acid esters, including benzenesulfonates. These tests evaluate the ability of the compounds to induce mutations in bacteria (Ames test) and cause chromosomal damage in mammalian cells (micronucleus test). Benzenesulfonic acid esters have demonstrated mutagenic potential in these assays.

Table 1: In Vitro Genotoxicity of Selected Sulfonic Acid Esters

Compound Ames Test (Salmonella typhimurium TA100) Micronucleus Test (L5178Y mouse lymphoma cells)
Benzenesulfonic acid methyl ester Positive Positive
Benzenesulfonic acid ethyl ester Positive Positive
Benzenesulfonic acid n-propyl ester Positive Positive
Benzenesulfonic acid iso-propyl ester Positive Positive

Source: Adapted from in vitro study data.

Regulatory bodies consider sulfonic acid esters, including this compound, to be potential genotoxic impurities (PGIs) that may form during the synthesis of pharmaceutical drugs, particularly when benzenesulfonic acid is used as a salt-forming agent in the presence of ethanol. Due to their potential risk to human health, strict control over the levels of such impurities in active pharmaceutical ingredients (APIs) is required.

Guidelines from international bodies like the International Council for Harmonisation (ICH) provide a framework for the control of genotoxic impurities. The general approach involves limiting exposure to a Threshold of Toxicological Concern (TTC), which for potent mutagens is typically set at 1.5 µ g/day . However, the actual formation of sulfonate esters from a sulfonic acid and an alcohol during drug manufacturing is considered an extremely slow and thermodynamically unfavorable reaction. The instantaneous formation of a salt upon adding the acid to a pharmaceutical base neutralizes the acid, further precluding ester formation. Despite this, regulatory agencies often require validation to demonstrate that alkyl sulfonate impurities are not detectable in the final product. Control strategies to minimize the presence of PGIs include modifying the API process to place the potential formation step early in the synthesis, allowing for subsequent removal, or using strategic purification steps like crystallization.

Metabolite Identification and Pathways

Information on the specific metabolic pathways of this compound in mammals is limited. However, studies on microbial metabolism provide insight into its potential breakdown. The bacterium Pseudomonas testosteroni has been shown to oxidize lower alkylbenzene sulfonates, including this compound. The metabolic process involves a catechol-2,3-oxygenase enzyme, which catalyzes the cleavage of the aromatic ring. During this process, traces of a yellow metabolite, likely 2-hydroxymuconic semialdehyde, are detectable, indicating a meta-cleavage pathway for the degradation of the benzene (B151609) sulfonate structure.

Benzenesulfonic acid itself is not a naturally occurring metabolite in humans and is generally considered part of the human exposome, meaning it is only found in individuals exposed to the compound or its derivatives.

Environmental Degradation Pathways and Ecotoxicity

This compound and related compounds are subject to biodegradation under both aerobic and anaerobic conditions, which is a critical pathway for their removal from the environment.

Aerobic Biodegradation: Under aerobic conditions, microorganisms can readily degrade alkylbenzene sulfonates. Studies on LAS show rapid primary and ultimate biodegradation in water and soil. For instance, C12 LAS has been observed to mineralize to CO2 with a half-life of 1.39–13.9 days in river water. The bacterium Pseudomonas testosteroni utilizes an oxidative pathway to break down this compound. This process involves the cleavage of the benzene ring, leading to the breakdown of the molecule.

Anaerobic Biodegradation: While aerobic degradation is generally faster, anaerobic pathways also contribute to the breakdown of related compounds, particularly in environments depleted of oxygen, such as sediments and some subsurface soils. The degradation of the ethylbenzene (B125841) portion of the molecule can occur anaerobically with electron acceptors like nitrate (B79036) or sulfate (B86663). For some sulfonated aromatic compounds, integrated anaerobic-aerobic processes are effective, where the initial anaerobic step breaks down the molecule into intermediates that are then mineralized aerobically.

Table 2: Summary of Biodegradation Information for this compound and Related Compounds

Condition Organism/System Compound(s) Pathway/Outcome
Aerobic Pseudomonas testosteroni This compound Oxidation via catechol-2,3-oxygenase, meta-cleavage of the aromatic ring.
Aerobic River water-sediment system C12 Linear Alkylbenzene Sulfonate (LAS) Mineralization to CO2 with a half-life of 0.73–2.67 days.
Anaerobic Marine sediment enrichments Ethylbenzene Mineralization coupled to sulfate reduction.
Anaerobic-Aerobic Mixed microbial cultures Sulfonated aromatic compounds Sequential degradation, with initial breakdown under anaerobic conditions followed by aerobic mineralization.

Environmental fate models are quantitative tools used to predict the distribution, transformation, and persistence of chemicals released into the environment. These models are essential for conducting environmental risk assessments. For a compound like this compound, a multimedia fate model could be used to estimate its concentration in various environmental compartments such as air, water, soil, and sediment.

The construction of such a model requires data on the chemical's physical-chemical properties, emission sources, and rates of transformation processes like biodegradation. The model uses a series of mass balance equations to describe the movement and degradation of the chemical within and between compartments. Key processes addressed in these models include:

Persistence: The half-life of the chemical in different media (air, water, soil).

Degradation: Rates of biodegradation, hydrolysis, and photolysis.

Partitioning: How the chemical distributes between different phases, for example, from water to sediment or from soil to groundwater.

Transport: Movement through advection and diffusion.

The output of these models helps to predict potential environmental concentrations and identify which environmental compartments are most likely to be affected, thereby supporting risk assessment and management decisions.

Emerging Research Directions and Future Perspectives

Novel Synthetic Pathways and Sustainable Production

The traditional synthesis of benzenesulfonic acids involves the sulfonation of aromatic compounds, such as benzene (B151609) or ethylbenzene (B125841), using potent reagents like fuming sulfuric acid (oleum). chemicalbook.comchemistrysteps.comlibretexts.org This process is an example of electrophilic aromatic substitution, where sulfur trioxide (SO₃) or its protonated form acts as the electrophile. chemistrysteps.comlibretexts.orglibretexts.org While effective, these methods often raise environmental and safety concerns due to the corrosive nature of the reagents and the potential for waste generation.

Emerging research is consequently geared towards developing more sustainable and efficient synthetic methodologies. Key areas of investigation include:

Catalytic Systems: The development of solid acid catalysts or other heterogeneous catalysts could replace corrosive liquid acids, simplifying product separation and catalyst recycling. This aligns with the principles of green chemistry, which favor catalytic reagents over stoichiometric ones to minimize waste. acs.org

Process Intensification: The use of technologies like microreactors can offer better control over reaction conditions, leading to higher yields, improved safety, and reduced waste streams.

The drive for sustainable production also encompasses the entire lifecycle of the compound, from the sourcing of raw materials to the final product's end-of-life. This involves applying principles of atom economy and designing processes that are inherently safer and more energy-efficient. acs.org

Advanced Applications in Niche Chemical Fields

While ethyl benzenesulfonate (B1194179) has established uses as an intermediate in the synthesis of pharmaceuticals and agrochemicals, its unique chemical structure makes it a candidate for more advanced and specialized applications. solubilityofthings.com The benzenesulfonate moiety is being explored in various contexts within medicinal chemistry and materials science.

Recent research has highlighted the potential of benzenesulfonate derivatives in novel therapeutic areas. For instance, certain quinazoline (B50416) sulfonates have demonstrated significant anticancer activity, inducing cell cycle arrest and programmed cell death (apoptosis and autophagy) in cancer cell lines. nih.gov This suggests that the sulfonate group, often considered merely an intermediate, can be a critical pharmacophore in its own right. nih.gov

Other potential niche applications include:

Specialty Polymers: The incorporation of the benzenesulfonate group into polymer structures can modify properties such as thermal stability, conductivity, and solubility, opening doors for applications in advanced materials.

Catalysis: As a derivative of the strongly acidic benzenesulfonic acid, ethyl benzenesulfonate can serve as a precursor for catalysts in various organic reactions, including esterification and dehydration. elchemy.com

Antimicrobial Agents: The structural motif of this compound is found in compounds exhibiting antimicrobial properties, making it a valuable scaffold for the development of new medicinal agents. solubilityofthings.com

In-depth Mechanistic Understanding through Integrated Computational and Experimental Approaches

A thorough understanding of reaction mechanisms is fundamental to optimizing chemical processes and designing novel molecules. The integration of computational chemistry with experimental techniques provides a powerful toolkit for elucidating the intricate details of chemical transformations involving this compound. jddhs.comrsc.org

For the sulfonation reaction itself, computational models can map out the energy landscape of the reaction pathway, identify transition states, and predict the influence of substituents and reaction conditions on the outcome. libretexts.org This theoretical insight complements experimental studies, such as kinetic analyses and spectroscopic monitoring, to build a comprehensive picture of the reaction mechanism. rsc.org

This integrated approach is also crucial for understanding the interactions of this compound and its derivatives with biological systems. Molecular docking and molecular dynamics simulations can predict how these molecules bind to target proteins, such as enzymes or receptors. jddhs.com These computational predictions can then guide the synthesis and experimental testing of new compounds, accelerating the drug discovery process. jddhs.com

Development of Structure-Activity Relationship Models for Targeted Applications

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) models are essential tools in modern chemical and pharmaceutical research. mdpi.com These models correlate the chemical structure of a series of compounds with their biological activity or physical properties. acs.orgnih.gov For benzenesulfonate derivatives, developing robust SAR models is key to designing molecules with enhanced efficacy and selectivity for specific targets.

In the context of drug design, QSAR studies on benzenesulfonamide-based inhibitors have been used to understand the structural features that govern their binding affinity and isoform specificity for enzymes like carbonic anhydrases. nih.gov These studies have shown that specific residues in the enzyme's active site dictate the binding orientation, while modifications to the "tail" groups of the inhibitor can fine-tune its selectivity. nih.gov

By systematically modifying the structure of this compound—for example, by introducing different substituents on the benzene ring or altering the ethyl group—and measuring the resulting change in a desired activity, researchers can build predictive QSAR models. mdpi.com These models can then be used to:

Predict the activity of virtual, unsynthesized compounds.

Guide the optimization of lead compounds to improve potency and reduce side effects.

Identify the key molecular descriptors (e.g., electronic, steric, and hydrophobic properties) that drive the observed activity.

The development of such models is a data-intensive process that relies on the synergy between computational chemistry, synthetic chemistry, and biological testing.

Addressing Environmental and Toxicological Challenges

A critical aspect of modern chemical research is the thorough evaluation and mitigation of the environmental and toxicological risks associated with a compound. For this compound, this involves understanding its fate in the environment and its potential effects on living organisms.

Environmental Fate: Research on related compounds, such as linear alkylbenzene sulfonates (LAS), provides insights into the likely environmental behavior of this compound. LAS are known to be readily biodegradable under aerobic conditions, which prevents their long-term accumulation in the environment. acs.orgnih.govregulations.gov However, degradation is significantly slower under anaerobic conditions. nih.gov Ethylbenzene, a precursor, is also known to be broken down by soil bacteria and photodegrades in the atmosphere. cdc.govepa.gov It is anticipated that this compound will also undergo biodegradation, although specific studies are needed to determine its persistence and partitioning in different environmental compartments like soil and water. canada.ca

Toxicological Profile: Toxicological data indicates that this compound is harmful if swallowed. nih.govsigmaaldrich.com The primary concerns with related compounds often revolve around their effects on aquatic life and their potential for human health effects at high concentrations. regulations.govhealth.state.mn.us Alkylbenzene sulfonates, in general, have low to moderate toxicity to non-target organisms. regulations.gov Research aims to fill any data gaps in the toxicological profile of this compound to ensure a comprehensive risk assessment. This includes evaluating its potential for genotoxicity, as sulfonate esters can sometimes act as alkylating agents. chemicalbook.com

Future research will focus on:

Conducting detailed biodegradation studies under various environmental conditions.

Performing comprehensive ecotoxicological assessments to determine its impact on aquatic and terrestrial organisms.

Applying green toxicology principles to design next-generation benzenesulfonate derivatives with an improved safety profile, minimizing inherent hazards while retaining functionality. acs.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.